1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid
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Overview
Description
1-Azabicyclo[222]octane-4-carbonitrile; sulfuric acid is a compound that combines the bicyclic structure of 1-azabicyclo[222]octane-4-carbonitrile with sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be synthesized through a series of chemical reactions involving the formation of the bicyclic structure and the introduction of the carbonitrile group. The synthesis typically involves the use of starting materials such as quinuclidine and cyanogen bromide. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows for unique interactions with other molecules, making it a versatile reagent in various chemical processes .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-4-carbonitrile: Shares the bicyclic structure but lacks the sulfuric acid component.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate: A related compound with different functional groups and applications.
Uniqueness: 1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid is unique due to its combination of the bicyclic structure with the sulfuric acid component, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
125185-59-3 |
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Molecular Formula |
C8H14N2O4S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid |
InChI |
InChI=1S/C8H12N2.H2O4S/c9-7-8-1-4-10(5-2-8)6-3-8;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) |
InChI Key |
DLPWZHXPVXGLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)C#N.OS(=O)(=O)O |
Origin of Product |
United States |
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